molecular formula C12H24O5Si B009184 (S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester CAS No. 109721-08-6

(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester

Cat. No.: B009184
CAS No.: 109721-08-6
M. Wt: 276.4 g/mol
InChI Key: CTZDWHZODOCMCT-VIFPVBQESA-N
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Description

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid is an organic compound with a complex structure that includes a tert-butyl(dimethyl)silyl group, a methoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors One common method involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group can protect reactive hydroxyl groups during chemical reactions, while the methoxy and carboxylic acid groups can participate in various biochemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid is unique due to the presence of the tert-butyl(dimethyl)silyl group, which provides steric protection and influences the reactivity of the compound. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

IUPAC Name

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O5Si/c1-12(2,3)18(5,6)17-9(7-10(13)14)8-11(15)16-4/h9H,7-8H2,1-6H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZDWHZODOCMCT-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H](CC(=O)O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester
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(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester
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(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester
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(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester
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(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester
Reactant of Route 6
(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester

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